molecular formula C16H14Br4 B14659889 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl CAS No. 42601-58-1

3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl

Cat. No.: B14659889
CAS No.: 42601-58-1
M. Wt: 525.9 g/mol
InChI Key: BSBURJJDZLTVOO-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl: is a brominated organic compound with the molecular formula C({20})H({16})Br(_{4}) It is characterized by the presence of four bromomethyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl groups in 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atoms with azide groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products:

    Substitution: 3,3’,5,5’-Tetraazidomethyl-1,1’-biphenyl.

    Oxidation: 3,3’,5,5’-Tetrakis(carboxylic acid)-1,1’-biphenyl.

    Reduction: 3,3’,5,5’-Tetramethyl-1,1’-biphenyl.

Scientific Research Applications

Chemistry: 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including polymers and dendrimers.

Biology: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine: Potential applications in medicine include its use in the synthesis of pharmaceutical intermediates. The bromomethyl groups can be functionalized to introduce various pharmacophores, leading to the development of new therapeutic agents.

Industry: In the industrial sector, 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with cellular components through its bromine atoms, potentially affecting enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

  • 1,2,3,5-Tetrakis(bromomethyl)benzene
  • 1,2,4,5-Tetrakis(bromomethyl)benzene
  • 2,2’,4,4’,6,6’-Hexamethylbiphenyl

Comparison: 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl is unique due to the symmetrical placement of the bromomethyl groups on the biphenyl core. This symmetry can influence its reactivity and physical properties compared to other bromomethyl-substituted compounds. For example, the tetrakis(bromomethyl)benzenes have different substitution patterns on a benzene ring, leading to variations in their chemical behavior and applications.

Properties

CAS No.

42601-58-1

Molecular Formula

C16H14Br4

Molecular Weight

525.9 g/mol

IUPAC Name

1-[3,5-bis(bromomethyl)phenyl]-3,5-bis(bromomethyl)benzene

InChI

InChI=1S/C16H14Br4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-6H,7-10H2

InChI Key

BSBURJJDZLTVOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)C2=CC(=CC(=C2)CBr)CBr)CBr

Origin of Product

United States

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